(1S,3S)-3-Isocyano-3-phenylcyclopentanol
Description
(1S,3S)-3-Isocyano-3-phenylcyclopentanol is a chiral cyclopentanol derivative featuring a phenyl substituent and an isocyano (-NC) functional group at the 3-position of the cyclopentane ring. The stereochemistry at the 1S and 3S positions confers distinct spatial and electronic properties, making it a valuable intermediate in asymmetric synthesis, organometallic catalysis, and pharmaceutical research . Its isocyano group enables participation in [4+1] cycloadditions, metal coordination, and click chemistry applications. The compound is commercially available at a premium price ($380 per 1 mg), reflecting its specialized synthesis and utility in high-value research .
Properties
Molecular Formula |
C₁₂H₁₃NO |
|---|---|
Molecular Weight |
187.24 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Features of this compound and Analogous Compounds
| Compound Name (Catalog Number) | Key Functional Groups | Price (per mg) | Molecular Features |
|---|---|---|---|
| This compound (sc-489243) | Isocyano, phenyl, cyclopentanol | $380 | Chiral centers (1S,3S), compact bicyclic core |
| (1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic Acid 1,1-tert-Butyl Ester (sc-491487) | Methoxy, tert-butyl ester, carbamic acid | $300 | Extended alkyl chain, branched substituents |
| (1S,4R)-(-)-4-(Fmoc-amino)-2-cyclopentene-1-carboxylic acid (sc-282412) | Fmoc-amino, carboxylic acid, cyclopentene | $3 (25 mg) | Unsaturated ring, peptide synthesis utility |
Price and Accessibility
- Cost Efficiency: The Fmoc-amino derivative (sc-282412) is the most economical, aligning with its high demand in peptide chemistry.
- Specialization Premium: this compound’s price reflects its niche role in asymmetric catalysis and stereochemical studies .
Research Implications and Limitations
While commercial data (Santa Cruz Biotechnology) provides foundational insights, detailed comparisons of reactivity, stability, or biological activity require further experimental validation. For example:
- Solubility: The phenyl group in this compound likely reduces aqueous solubility compared to the carbamic acid derivative.
- Synthetic Utility: The isocyano group’s reactivity contrasts with the Fmoc-amino group’s role in peptide elongation.
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